N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C25H22N2O2 and its molecular weight is 382.463. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions, including cyclization, amide coupling, and aromatic substitution. Key reagents might include phenylboronic acids, amines, and various coupling reagents.
Industrial Production Methods: Industrial preparation may optimize these methods for scale-up, leveraging flow chemistry for efficiency and high-throughput screening to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions: This compound could undergo oxidation, reduction, and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.
Major Products: Reaction outcomes would vary but could yield oxidized derivatives, reduced forms, or substituted products depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the exploration of novel chemical spaces.
Biology: It can be investigated for its bioactivity, potentially acting as a ligand for various biological targets.
Medicine: Its structural features suggest potential as a pharmacophore for the development of therapeutic agents.
Industry: The molecule might be employed in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action: The biological activity of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide can be attributed to its interaction with specific molecular targets such as enzymes or receptors. Its mechanism of action would involve binding to these targets, potentially altering their function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other structurally similar compounds might include analogues like quinolin-9-yl derivatives and biphenyl carboxamides.
Uniqueness: What sets N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide apart could be its unique combination of heterocyclic and biphenyl elements, which might confer specific biological activity or chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-23-13-12-21-16-22(15-20-7-4-14-27(23)24(20)21)26-25(29)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-3,5-6,8-11,15-16H,4,7,12-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBAXJAOQZACRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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